molecular formula C5H11FN2 B13615940 4-Fluoro-1-methylpyrrolidin-3-amine

4-Fluoro-1-methylpyrrolidin-3-amine

Cat. No.: B13615940
M. Wt: 118.15 g/mol
InChI Key: BXRXWVXIHLMZJR-UHFFFAOYSA-N
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Description

4-Fluoro-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of fluorinated amines It is characterized by the presence of a fluorine atom attached to the pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the fluorination of a suitable pyrrolidine precursor. For example, the fluorination of 1-methylpyrrolidin-3-amine using a fluorinating agent such as Selectfluor® can yield the desired compound . The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-Fluoro-1-methylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1-methylpyrrolidin-2-one: Another fluorinated pyrrolidine derivative with different functional groups.

    4-Fluoro-1-methylpyrrolidin-3-ol: A hydroxylated analogue with distinct chemical properties.

Uniqueness

4-Fluoro-1-methylpyrrolidin-3-amine is unique due to its specific fluorine substitution pattern, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

4-fluoro-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C5H11FN2/c1-8-2-4(6)5(7)3-8/h4-5H,2-3,7H2,1H3

InChI Key

BXRXWVXIHLMZJR-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)F)N

Origin of Product

United States

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